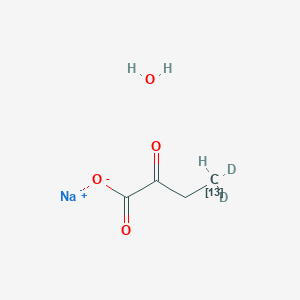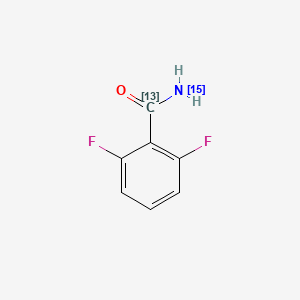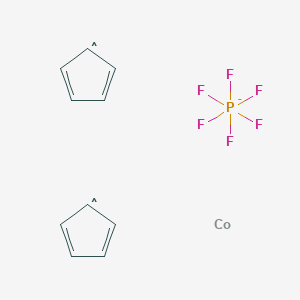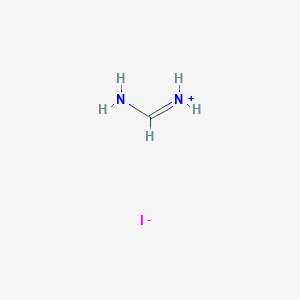![molecular formula C32H36N2O13 B12059669 Fmoc-Ser[GalNAc(Ac)3-|A-D]-OH](/img/structure/B12059669.png)
Fmoc-Ser[GalNAc(Ac)3-|A-D]-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Ser[GalNAc(Ac)3-|A-D]-OH: is a compound used primarily in peptide synthesis. It is a derivative of serine, where the hydroxyl group is glycosylated with a galactosamine moiety that is further acetylated. The compound is often utilized in the synthesis of glycopeptides and has applications in various fields including chemistry, biology, and medicine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Ser[GalNAc(Ac)3-|A-D]-OH involves multiple steps. The starting material is typically serine, which undergoes glycosylation with a galactosamine derivative. This is followed by acetylation of the hydroxyl groups on the galactosamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reaction conditions are optimized to ensure high yield and purity .
化学反应分析
Types of Reactions
Fmoc-Ser[GalNAc(Ac)3-|A-D]-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine.
Glycosylation Reactions: Formation of glycosidic bonds with other sugars.
Acetylation and Deacetylation: Addition or removal of acetyl groups
Common Reagents and Conditions
Piperidine: Used for deprotection of the Fmoc group.
Acetic Anhydride: Used for acetylation reactions.
Trifluoroacetic Acid (TFA): Used for cleavage from solid supports in peptide synthesis
Major Products Formed
The major products formed from these reactions include deprotected serine derivatives, glycosylated peptides, and acetylated glycopeptides .
科学研究应用
Chemistry
In chemistry, Fmoc-Ser[GalNAc(Ac)3-|A-D]-OH is used in the synthesis of glycopeptides, which are important for studying protein-carbohydrate interactions .
Biology
In biology, this compound is used to study glycosylation processes and the role of glycopeptides in cellular functions .
Medicine
In medicine, this compound is used in the development of cancer vaccines and other therapeutic agents that target glycosylated proteins .
Industry
In the industry, this compound is used in the production of synthetic glycopeptides for research and therapeutic purposes .
作用机制
The mechanism of action of Fmoc-Ser[GalNAc(Ac)3-|A-D]-OH involves its incorporation into glycopeptides. The galactosamine moiety interacts with specific receptors or enzymes, influencing various biological pathways. The acetyl groups protect the hydroxyl groups during synthesis and can be removed to expose reactive sites .
相似化合物的比较
Similar Compounds
Fmoc-Thr[GalNAc(Ac)3-|A-D]-OH: Similar structure but based on threonine instead of serine.
Fmoc-L-Ser[GalNAc(Ac)3]-OAllyl: Similar structure with an allyl ester group.
Uniqueness
Fmoc-Ser[GalNAc(Ac)3-|A-D]-OH is unique due to its specific glycosylation pattern and the presence of the Fmoc protecting group, making it highly suitable for peptide synthesis and glycopeptide research .
属性
分子式 |
C32H36N2O13 |
|---|---|
分子量 |
656.6 g/mol |
IUPAC 名称 |
(2S)-3-[(2S,3R,4R,5R,6S)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C32H36N2O13/c1-16(35)33-27-29(46-19(4)38)28(45-18(3)37)26(15-42-17(2)36)47-31(27)43-14-25(30(39)40)34-32(41)44-13-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-29,31H,13-15H2,1-4H3,(H,33,35)(H,34,41)(H,39,40)/t25-,26-,27+,28-,29+,31-/m0/s1 |
InChI 键 |
ORICVOOXZDVFIP-MIOLQQMZSA-N |
手性 SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@@H](O[C@@H]1OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C |
规范 SMILES |
CC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(1R,4S,12S,13R,16S)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-one](/img/structure/B12059612.png)



![2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid](/img/structure/B12059632.png)





![3,6-Ditert-butyl-9-[6-(3,6-ditert-butylcarbazol-9-yl)-9-ethylcarbazol-3-yl]carbazole](/img/structure/B12059654.png)

